Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, data acquisition, and spectral interpretation. The guide emphasizes the causality behind experimental choices, ensuring technical accuracy and trustworthy, self-validating protocols. We will explore sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the unambiguous structural elucidation of this target molecule.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds, forming the structural core of many natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, make them a focal point of extensive research.[2][3] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.[1][4]
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (Figure 1) is a polysubstituted quinoline. Its molecular formula is C₁₁H₈BrNO₃, with a molecular weight of 282.09 g/mol .[5] The substitution pattern—a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid—on the quinoline scaffold presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex structure.[1][6] This guide will detail the application of various NMR techniques to fully characterize this compound.
Figure 1. Chemical Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
graph "Chemical_Structure" {
layout=neato;
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=45599379&t=l", labelloc=b, label="7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid"];
A;
}
Caption: Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[7]
PART 1: Foundational NMR Protocols: Sample Preparation
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[8] The goal is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[9]
Solvent Selection
Deuterated solvents are essential in solution-state NMR to provide a deuterium lock for field stabilization and to avoid overwhelming solvent signals in ¹H NMR spectra.[8][10] The choice of solvent is dictated by the solubility of the analyte. For 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, which possesses both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities, as well as a polar hydroxyl group, polar aprotic solvents are a logical starting point.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high polarity, capable of dissolving a wide range of organic compounds, including those with acidic and phenolic protons. The residual proton signal of DMSO-d₆ appears around 2.50 ppm.
-
Chloroform-d (CDCl₃): A commonly used solvent of moderate polarity.[9] While it may be less effective for this particular molecule due to the carboxylic acid and hydroxyl groups, it can be useful for comparative analysis. The residual proton signal is at 7.26 ppm.[9]
Expert Insight: The presence of exchangeable protons (from the carboxylic acid and hydroxyl groups) can lead to broad signals. Using DMSO-d₆ often allows for the observation of these protons, which might otherwise exchange too rapidly in other solvents.
Sample Concentration
The amount of sample required depends on the type of NMR experiment being performed.[11]
| Experiment Type | Recommended Sample Amount | Rationale |
| ¹H NMR | 5-25 mg | The high natural abundance and gyromagnetic ratio of protons allow for good signal-to-noise with relatively small amounts of material.[8] |
| ¹³C NMR | 50-100 mg | The low natural abundance (1.1%) of ¹³C necessitates a higher concentration to obtain a spectrum in a reasonable timeframe.[8] |
| 2D NMR | 20-50 mg | This is a compromise to achieve adequate signal for both ¹H and ¹³C nuclei in correlation experiments. |
Trustworthiness Check: Overly concentrated samples can lead to broadened lineshapes in ¹H NMR and difficulties in shimming the magnetic field.[8] It is crucial to find a balance between signal intensity and spectral resolution. Quinolines, in particular, are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[12][13]
Experimental Protocol for Sample Preparation
-
Weighing: Accurately weigh 20-30 mg of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[9][10]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
PART 2: One-Dimensional NMR Analysis
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton NMR is the first line of analysis, providing information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns.[4]
Expected ¹H NMR Signals for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid:
-
Aromatic Protons: The quinoline core has three aromatic protons. Their chemical shifts will be in the downfield region (typically δ 6.5-9.0 ppm) due to the aromatic ring current.[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, shifting them further downfield.[4]
-
H2: This proton is adjacent to the nitrogen and is expected to be the most deshielded, appearing at a very low field.[4]
-
H5 and H6: These two protons on the carbocyclic ring will likely appear as doublets due to ortho-coupling with each other. Their exact chemical shifts will be influenced by the bromine and methyl substituents.
-
Methyl Protons: The methyl group at the C8 position will appear as a singlet in the upfield region, likely around δ 2.0-3.0 ppm.
-
Exchangeable Protons:
-
Carboxylic Acid Proton (-COOH): This proton is highly acidic and its chemical shift is variable, often appearing as a broad singlet at a very low field (δ 10-13 ppm), especially in DMSO-d₆.
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will also be a broad singlet, with a chemical shift that can vary depending on concentration and temperature.
Influence of Substituents:
Substituents significantly alter the electronic environment of the quinoline ring.[12]
-
-Br (Bromo): An electron-withdrawing group that will deshield ortho and para protons.
-
-OH (Hydroxy): An electron-donating group that will shield ortho and para protons.[12]
-
-CH₃ (Methyl): A weakly electron-donating group.
-
-COOH (Carboxylic Acid): An electron-withdrawing group.
The interplay of these electronic effects will determine the final chemical shifts of the aromatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides a "fingerprint" of the carbon framework of the molecule.[2]
Expected ¹³C NMR Signals:
-
Quaternary Carbons: The molecule has several quaternary carbons (C3, C4, C7, C8, C8a, C4a) which will appear as singlets. The carbons bearing electronegative atoms (C4-OH, C7-Br) will be shifted downfield.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most deshielded signal, typically appearing in the δ 160-180 ppm region.
-
Aromatic Carbons: The remaining aromatic carbons will resonate in the δ 110-150 ppm range.
-
Methyl Carbon: The methyl carbon will be the most upfield signal, typically below δ 30 ppm.
PART 3: Two-Dimensional NMR for Unambiguous Structure Confirmation
For complex molecules, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals.[6][14]
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[12] A cross-peak in a COSY spectrum indicates that the two protons are coupled. This is invaluable for tracing out the connectivity of protons within a spin system, such as the aromatic protons on the quinoline ring.
Caption: COSY workflow for identifying coupled protons.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons they are attached to.[12][15] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is the most reliable way to assign the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is another heteronuclear correlation experiment that reveals long-range correlations between protons and carbons over two or three bonds.[12][15] This is particularly powerful for identifying the positions of quaternary carbons and for piecing together different molecular fragments. For example, a correlation between the methyl protons and the C7, C8, and C8a carbons would confirm the position of the methyl group.
Caption: HMBC workflow for assigning quaternary carbons.
PART 4: Data Interpretation and Structure Elucidation
By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Summary of Expected NMR Data:
| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | COSY Correlations | HMBC Correlations (to Carbons) |
| H2 | ~8.5-9.0 | s | - | - | C3, C4, C8a |
| H5 | ~7.5-8.0 | d | ~8-9 | H6 | C4, C6, C7, C8a |
| H6 | ~7.0-7.5 | d | ~8-9 | H5 | C4a, C5, C7, C8 |
| -CH₃ | ~2.5-3.0 | s | - | - | C7, C8, C8a |
| -OH | Variable | br s | - | - | C3, C4, C4a |
| -COOH | >10 | br s | - | - | C2, C3, C4 |
| Carbon | Expected δ (ppm) | HSQC Correlation |
| C2 | ~140-150 | H2 |
| C3 | ~110-120 | - |
| C4 | ~160-170 | - |
| C4a | ~140-150 | - |
| C5 | ~120-130 | H5 |
| C6 | ~125-135 | H6 |
| C7 | ~115-125 | - |
| C8 | ~130-140 | - |
| C8a | ~145-155 | - |
| -CH₃ | ~15-25 | -CH₃ |
| -COOH | ~165-175 | - |
Note: The chemical shifts provided are estimates and can vary depending on the solvent and experimental conditions.
Conclusion
The structural elucidation of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid requires a multi-faceted approach utilizing a suite of NMR experiments. By following the detailed protocols for sample preparation and employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can confidently and accurately determine the complete chemical structure. This guide provides the necessary framework, grounded in scientific principles and field-proven expertise, to achieve reliable and reproducible results in the analysis of this and other complex quinoline derivatives.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][8]
-
University of Alberta. NMR Sample Preparation. [Link][10]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link][9]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(21), 2418-2456. [Link][6]
-
Singh, P., et al. (2014). Effect of different substituents on 1H NMR of quinolones. International Journal of Pharmaceutical Sciences and Research, 5(4), 1707-1710. [Link][16]
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 9(4), 397-436. [Link][14]
-
JEOL. NMR Sample Preparation. [Link][17]
-
University College London. Sample Preparation. [Link][11]
-
Tork, M. A., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link][18]
-
Williamson, R. T. (2007). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link][13]
-
The Royal Society of Chemistry. Supplementary Information. [Link][19]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link][20]
-
ResearchGate. 1 H NMR spectrum of compound 3a. [Link][21]
-
ResearchGate. Figure S3. 1 H NMR spectrum of 3b. [Link][22]
-
AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link][23]
-
PubChemLite. 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. [Link][7]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link][24]
-
Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 235-248. [Link][3]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][15]
Sources